molecular formula C11H20N2O2 B13179076 tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

Katalognummer: B13179076
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: JRZFZVWZIJNIEQ-QJAFJHJLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a bicyclo[221]heptane framework

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the protection of the amine group and the formation of the bicyclic structure. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The synthesis can be achieved through a series of steps, including the formation of intermediates and their subsequent reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: tert-Butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and amino groups. This combination of features makes it distinct from other similar compounds and valuable for various applications .

Eigenschaften

Molekularformel

C11H20N2O2

Molekulargewicht

212.29 g/mol

IUPAC-Name

tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m1/s1

InChI-Schlüssel

JRZFZVWZIJNIEQ-QJAFJHJLSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C2CCC1[C@@H](C2)N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.